Nafcaproic acid

Description

Significance of Nafcaproic Acid in Chemical and Biological Research

Nafcaproic acid holds significance in chemical research primarily due to its distinct molecular architecture. The presence of a carboxylic acid function, bulky ethyl groups, and a rigid naphthyl moiety provides a valuable subject for studying steric effects, acidity, and interactions with various solvents and reagents. solubilityofthings.comlibretexts.org Its solubility profile, being less soluble in water but more soluble in organic solvents, is a key characteristic relevant to chemical processes and formulations. solubilityofthings.com

In biological research, Nafcaproic acid has been noted in the context of various studies, although specific detailed biological activities are not extensively documented in the immediate search results. Its mention alongside compounds investigated for diverse biological roles, such as those in drug development and bioadhesion control, suggests its potential relevance as a reference compound, a synthetic intermediate, or a subject of preliminary biological screening. ncats.iogoogleapis.comgoogleapis.comcbsa-asfc.gc.caun.orggoogle.comscribd.comgoogle.com For instance, it has been listed in patents and international agreements concerning chemical substances, indicating its presence in the broader landscape of chemical and potentially biological investigations. googleapis.comgoogleapis.comcbsa-asfc.gc.caun.orggoogle.comscribd.com

Current State of Academic Inquiry on Nafcaproic Acid

Current academic inquiry into Nafcaproic acid appears to involve its characterization and potential applications within broader research themes. Databases like PubChem provide fundamental chemical information, including its molecular formula, structure, and computed properties such as molecular weight and XLogP3. nih.govuni.lu These data points are essential for researchers studying its physical and chemical behavior.

Research documents, including patents and scientific literature, list Nafcaproic acid in various chemical inventories and discussions of chemical synthesis and properties. googleapis.comgoogleapis.comcbsa-asfc.gc.caun.orggoogle.comscribd.com While detailed academic studies focusing solely on Nafcaproic acid were not prominently found, its inclusion in lists of compounds considered in areas like drug formulations and chemical classifications indicates ongoing, albeit perhaps not deeply focused, academic interest. cbsa-asfc.gc.caun.orggoogle.comscribd.com The study of related compounds, such as naproxen (B1676952) which shares a naphthyl group and a carboxylic acid function, might also indirectly contribute to the understanding of Nafcaproic acid's potential behavior and properties. googleapis.comgoogle.comsolubilityofthings.com

Gaps in the Existing Research Landscape for Nafcaproic Acid

Despite its presence in chemical databases and various listings, there appear to be notable gaps in the readily available academic research specifically centered on Nafcaproic acid. Detailed published studies investigating its synthesis, comprehensive physical and chemical properties beyond basic computed descriptors, and specific reactivity profiles are not immediately evident. nih.govuni.lu

Table 1: Basic Chemical Properties of Nafcaproic Acid

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₂ | PubChem nih.govuni.lu |

| Molecular Weight | 242.31 g/mol | PubChem nih.gov |

| XLogP3 (predicted) | 4.3 | PubChem nih.govuni.lu |

| PubChem CID | 14144 | PubChem nih.govuni.lu |

| CAS Number | 1085-91-2 | PubChem nih.gov |

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 243.13796 | 156.2 | PubChemLite uni.lu |

| [M+Na]⁺ | 265.11990 | 169.1 | PubChemLite uni.lu |

| [M+NH₄]⁺ | 260.16450 | 164.6 | PubChemLite uni.lu |

| [M+K]⁺ | 281.09384 | 162.3 | PubChemLite uni.lu |

| [M-H]⁻ | 241.12340 | 158.1 | PubChemLite uni.lu |

| [M+Na-2H]⁻ | 263.10535 | 162.6 | PubChemLite uni.lu |

| [M]⁺ | 242.13013 | 158.7 | PubChemLite uni.lu |

| [M]⁻ | 242.13123 | 158.7 | PubChemLite uni.lu |

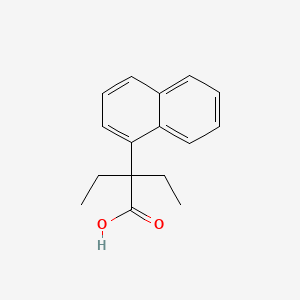

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-naphthalen-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-3-16(4-2,15(17)18)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONNPKGLUCHFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148576 | |

| Record name | Nafcaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085-91-2 | |

| Record name | Nafcaproic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafcaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FI451I3D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Nafcaproic Acid

Established Synthetic Pathways for Nafcaproic Acid Analogues

The construction of complex carboxylic acid analogues, such as those related to Nafcaproic acid, has traditionally relied on robust and well-documented organic synthesis reactions. These methods provide a reliable foundation for creating a variety of molecular structures.

Conventional Organic Synthesis Approaches for Nafcaproic Acid

Conventional approaches to synthesizing analogues of Nafcaproic acid often involve multi-step sequences that build the carbon skeleton and introduce functional groups in a controlled manner. For instance, in the synthesis of related allylamine (B125299) antimycotics like naftifine (B1207962), several classical methods have been employed. These include the use of a cinnamyl Schiff's base, coupling reactions involving trans-2-phenylvinylboronic acid, and Heck-type reactions. nih.gov Such approaches, while effective, can sometimes require harsh reaction conditions or multiple purification steps.

Another common strategy in the synthesis of carboxylic acid derivatives is the activation of the carboxyl group to facilitate amide or ester bond formation. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

Modifications to Existing Nafcaproic Acid Synthetic Routes

To improve the efficiency and versatility of conventional synthetic routes, researchers have developed various modifications. For example, alternative procedures for the synthesis of naftifine and its analogues have been designed to proceed in good to excellent yields through Mannich-type reactions as a key step. nih.govnih.gov These modified routes often lead to the formation of key intermediates like γ-aminoalcohols, which can then be dehydrated using Brønsted or Lewis acids to yield the final product. nih.govnih.gov

Novel Approaches in Nafcaproic Acid Derivative Synthesis

Recent advances in synthetic organic chemistry have introduced novel and more efficient methods for constructing complex molecular scaffolds like that of Nafcaproic acid and its derivatives. These approaches often offer advantages in terms of atom economy, reaction conditions, and the ability to generate diverse molecular libraries.

Catalytic Methods for Nafcaproic Acid Scaffold Construction

The use of metal catalysts has revolutionized the synthesis of complex organic molecules. For the construction of scaffolds analogous to Nafcaproic acid, various catalytic systems have been explored. For example, palladium-catalyzed cross-coupling reactions are instrumental in forming key carbon-carbon bonds. nih.gov Gold-catalyzed reactions have also emerged as powerful tools, particularly for the activation of alkynes and subsequent functionalization to build heterocyclic and other complex structures.

The development of solid acid carbocatalysts, such as sulfonic acid functionalized reduced graphene oxide (SA-rGO), represents a green approach to the synthesis of carboxylic acids from aldehydes using hydrogen peroxide as a clean oxidant. nih.gov This method offers high turnover frequency and avoids the use of metal catalysts. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Example Application |

|---|---|---|---|

| Palladium Complexes | Heck-type reactions, Cross-coupling | High efficiency in C-C bond formation | Synthesis of naftifine analogues nih.gov |

| Gold(I) Complexes | Hydroalkoxylation/Claisen rearrangement | Mild reaction conditions, high selectivity | Synthesis of γ,δ-unsaturated α-chloroketones csic.es |

| SA-rGO | Oxidation of aldehydes | Metal-free, green oxidant (H₂O₂), high TOF | Synthesis of carboxylic acids nih.gov |

| Ir/HBeta zeolite | One-pot conversion of lysine (B10760008) to caprolactam | Multifunctional catalyst, good yield | Synthesis of caprolactam mdpi.com |

Multi-Component Reactions for Nafcaproic Acid Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substructures from each of the starting materials. tcichemicals.comnih.gov MCRs are characterized by high atom economy and operational simplicity, making them ideal for the rapid generation of molecular diversity. nih.gov

Prominent MCRs that could be applied to the synthesis of Nafcaproic acid analogues include:

The Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. tcichemicals.comnih.govnih.gov

The Passerini Reaction: A three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide. tcichemicals.comnih.gov

The Biginelli Reaction: A three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. nih.gov

The Mannich Reaction: A three-component reaction involving an amine, a non-enolizable aldehyde, and a compound containing an acidic proton. nih.govbeilstein-journals.org

These reactions offer a powerful platform for the combinatorial synthesis of libraries of complex molecules, which is highly valuable in drug discovery and development. nih.gov

| Reaction Name | Number of Components | Key Reactants | Typical Product |

|---|---|---|---|

| Ugi Reaction | Four | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like amide tcichemicals.comnih.gov |

| Passerini Reaction | Three | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide tcichemicals.comnih.gov |

| Biginelli Reaction | Three | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone nih.gov |

| Mannich Reaction | Three | Amine, Aldehyde, Active Hydrogen Compound | β-Amino carbonyl compound nih.govbeilstein-journals.org |

Green Chemistry Principles in Nafcaproic Acid Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other complex molecules to minimize environmental impact and improve sustainability. mdpi.com In the context of synthesizing Nafcaproic acid analogues, several green chemistry approaches are relevant.

The use of water as a solvent is a key aspect of green chemistry, although it can be challenging for many organic reactions due to the poor solubility of reactants. mdpi.com However, when feasible, it offers significant environmental benefits. mdpi.com The development of solvent-free reaction conditions, sometimes facilitated by microwave or infrared irradiation, is another important strategy.

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of reusable solid catalysts, such as the aforementioned SA-rGO, is particularly advantageous as it simplifies product purification and reduces waste. nih.gov Furthermore, the design of synthetic routes with high atom economy, such as MCRs, is a fundamental principle of green chemistry. nih.gov

Solvent-Free and Aqueous Medium Syntheses of Nafcaproic Acid

The development of synthetic methodologies that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For a compound like Nafcaproic acid, this could involve solvent-free reactions or the use of water as a benign solvent.

Solvent-free approaches for the synthesis of related α-aryl carboxylic acids often rely on solid-phase reactions or high-temperature melts. One potential method is the alkylation of a suitable naphthalene-containing substrate under solvent-free conditions. For instance, the reaction of 1-naphthylacetonitrile (B90670) with two equivalents of ethyl bromide in the presence of a solid base, such as potassium carbonate, under high-speed ball milling could potentially yield the dinitrile precursor to Nafcaproic acid, which can then be hydrolyzed.

Aqueous medium synthesis presents an attractive alternative. The use of phase-transfer catalysts (PTCs) is a well-established technique for conducting reactions between water-insoluble organic substrates and aqueous-soluble reagents. A plausible aqueous synthesis of Nafcaproic acid could involve the alkylation of a naphthalenylacetic acid ester in a biphasic system. The ester would be dissolved in a minimal amount of a water-immiscible organic solvent, and the alkylating agent (e.g., ethyl iodide) would be introduced along with an aqueous solution of a base (e.g., sodium hydroxide) and a PTC. The PTC facilitates the transfer of the hydroxide (B78521) ions into the organic phase to generate the enolate for subsequent alkylation.

| Synthetic Approach | Potential Reagents | Reaction Conditions | Key Advantages |

| Solvent-Free Alkylation | 1-Naphthylacetonitrile, Ethyl Bromide, Solid K2CO3 | High-Speed Ball Milling | Reduced solvent waste, potential for high reaction rates. |

| Aqueous Phase-Transfer Catalysis | Naphthalenylacetic acid ester, Ethyl Iodide, NaOH (aq), PTC | Biphasic system, room or elevated temperature | Use of water as a solvent, mild reaction conditions. |

Atom Economy and Sustainability in Nafcaproic Acid Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Sustainable production of Nafcaproic acid would necessitate the selection of synthetic routes with high atom economy.

A classical synthesis of α,α-disubstituted carboxylic acids might involve the malonic ester synthesis, which, while versatile, can have a lower atom economy due to the use of stoichiometric amounts of base and the eventual decarboxylation step that releases a molecule of CO2.

A more atom-economical approach could be a direct catalytic α-arylation of a butanoic acid derivative. While challenging, transition-metal-catalyzed C-H activation and functionalization represent a frontier in sustainable synthesis. A hypothetical sustainable route could involve the palladium-catalyzed coupling of a 1-halonaphthalene with an enolate of an ethyl butanoate derivative. However, the development of such a direct C-H arylation of butanoic acid itself would be even more ideal from an atom economy perspective, as it would avoid the pre-functionalization of the naphthalene (B1677914) ring.

Comparing two potential routes for a key intermediate:

| Synthetic Route | Reactants | Byproducts | Atom Economy |

| Malonic Ester Synthesis | Diethyl malonate, 1-(bromomethyl)naphthalene, Ethyl bromide, Base | NaBr, H2O, CO2 | Moderate |

| Direct Catalytic Arylation | Ethyl butanoate, 1-Iodonaphthalene, Base, Pd-catalyst | Base-HI | Potentially High |

The sustainability of Nafcaproic acid production would also be influenced by factors such as the energy consumption of the chosen synthetic route, the toxicity of the reagents and catalysts, and the ability to recycle catalysts and solvents.

Stereoselective Synthesis of Nafcaproic Acid Enantiomers and Diastereomers

As Nafcaproic acid possesses a chiral center at the quaternary carbon, it can exist as a pair of enantiomers. The stereoselective synthesis of these enantiomers is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Since there are no other stereocenters, diastereomers are not a consideration for Nafcaproic acid itself, but diastereoselective approaches can be used in its synthesis by employing chiral auxiliaries.

Chiral Catalyst Applications in Nafcaproic Acid Synthesis

The use of chiral catalysts to induce enantioselectivity is a powerful tool in modern organic synthesis. For the asymmetric synthesis of Nafcaproic acid, a chiral catalyst could be employed in an alkylation reaction. For example, the alkylation of a prochiral enolate derived from a 2-naphthalenylacetic acid ester could be performed in the presence of a chiral phase-transfer catalyst. Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids have been successfully used in the asymmetric alkylation of various substrates.

Another approach could involve the use of a chiral ligand complexed to a transition metal. For instance, a chiral phosphine (B1218219) ligand in a palladium-catalyzed asymmetric allylic alkylation, followed by ozonolysis and further functionalization, could potentially lead to an enantiomerically enriched precursor to Nafcaproic acid.

| Catalyst Type | Example | Potential Application | Expected Outcome |

| Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium salt | Asymmetric alkylation of a naphthalenylacetic acid ester | Enantiomerically enriched Nafcaproic acid derivative |

| Chiral Transition Metal Complex | (R)-BINAP-Palladium complex | Asymmetric arylation of an enolate | Enantiomerically enriched Nafcaproic acid precursor |

Diastereoselective and Enantioselective Approaches for Nafcaproic Acid

Diastereoselective approaches to the synthesis of chiral quaternary centers often involve the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. For the synthesis of Nafcaproic acid, a naphthalenylacetic acid could be first converted to an amide or ester with a chiral auxiliary, such as a derivative of a chiral oxazolidinone. The diastereoselective alkylation of the enolate of this compound with ethyl iodide would lead to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched Nafcaproic acid.

Enantioselective approaches without the use of chiral auxiliaries often rely on chiral reagents or catalysts as discussed previously. An alternative enantioselective strategy could be the kinetic resolution of racemic Nafcaproic acid. This could be achieved by reacting the racemic acid with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Alternatively, an enzymatic resolution, where an enzyme selectively reacts with one enantiomer of a Nafcaproic acid ester, could be employed.

| Method | Principle | Key Steps |

| Diastereoselective Alkylation | Use of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. | 1. Attachment of a chiral auxiliary to a naphthalenylacetic acid derivative. 2. Diastereoselective alkylation. 3. Removal of the chiral auxiliary. |

| Kinetic Resolution | Separation of enantiomers based on their different reaction rates with a chiral reagent or catalyst. | 1. Formation of a racemic mixture of Nafcaproic acid or its ester. 2. Selective reaction of one enantiomer with a chiral resolving agent or enzyme. 3. Separation of the unreacted enantiomer from the product. |

Mechanistic Investigations of Nafcaproic Acid Biological Activity

Identification and Characterization of Biological Targets for Nafcaproic Acid

Identifying the specific biological molecules that Nafcaproic acid interacts with is a crucial step in elucidating its mechanism of action. These targets can include receptors, enzymes, or nucleic acids.

Ligand-Receptor Interaction Studies of Nafcaproic Acid

Ligand-receptor interactions involve the binding of a molecule (ligand) to a specific protein (receptor), often initiating a biological response. kegg.jpnih.gov The binding can be characterized by its affinity and the resulting modulation of receptor activity. While the search results provide general information on ligand-receptor interactions, including how they are studied using biophysical methods and the concept of binding affinity nih.govrsc.org, specific studies detailing Nafcaproic acid's interactions with identified receptors were not found in the provided snippets. The complexity of predicting ligand-receptor interactions, especially for proteins with flexible or multiple binding sites, is a known challenge in research. plos.org

Enzyme Binding and Modulation by Nafcaproic Acid

Enzyme binding is a common mechanism by which small molecules exert biological effects, either by inhibiting or activating enzyme activity. tebubio.comqeios.com The interaction can occur at the enzyme's active site or at allosteric sites, leading to modulation of catalytic efficiency. rsc.orgnih.gov The provided search results discuss enzyme inhibition as a key mechanism for drugs and other substances tebubio.com, and mention techniques for studying enzyme-inhibitor interactions and modulation nih.govnih.gov. However, specific data on Nafcaproic acid binding to particular enzymes or the resulting modulation of their activity were not present in the search results. Studies on other compounds, such as nitro-fatty acids, have identified protein targets through chemoproteomic profiling, demonstrating how such investigations can reveal interactions with enzymes and other proteins. nih.gov Allosteric modulation, where a molecule binds to a site distinct from the active site to affect enzyme activity, is also a significant mechanism of enzyme regulation. rsc.orgnih.gov

Nucleic Acid Interactions

Interactions between small molecules and nucleic acids (DNA and RNA) can influence crucial cellular processes like transcription and translation. thermofisher.comfortislife.comnih.gov These interactions can involve various forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. thermofisher.com Methods like electrophoretic mobility shift assays (EMSA) and pull-down assays are used to study protein-nucleic acid interactions in vitro. fortislife.com While the search results provide an overview of how protein-nucleic acid interactions are studied and their importance thermofisher.comfortislife.comnih.govnih.govrefeyn.com, specific information regarding Nafcaproic acid's ability to interact with nucleic acids was not found.

Enzyme Inhibition Kinetics and Mechanisms for Nafcaproic Acid

Enzyme inhibition kinetics provides quantitative details about how an inhibitor affects an enzyme's reaction rate. This includes determining parameters such as the inhibition constant (Ki) and understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). sci-hub.se

Specific Enzyme Inhibition Studies Relevant to Nafcaproic Acid

Specific studies investigating Nafcaproic acid's inhibitory effects on particular enzymes, such as digestive enzymes, were not detailed in the provided search results. However, the search results illustrate how enzyme inhibition studies are conducted for other compounds, for example, the competitive inhibition of lipase (B570770) by avocado seed extract, where kinetic parameters like Km and Vmax were determined. unram.ac.id The study on avocado seed extract showed a decrease in the Km value with a relatively stable Vmax, indicative of competitive inhibition. unram.ac.id

Reversible and Irreversible Inhibition Mechanisms by Nafcaproic Acid

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to an enzyme through temporary, non-covalent interactions, allowing the enzyme to regain activity when the inhibitor is removed. knyamed.comaklectures.comlibretexts.org Irreversible inhibitors, on the other hand, typically form strong, often covalent bonds with the enzyme, leading to a permanent loss of activity. knyamed.comlibretexts.orgunacademy.com The type of inhibition can be determined through kinetic analysis. sci-hub.se Competitive, uncompetitive, and non-competitive inhibition are types of reversible inhibition, distinguished by where the inhibitor binds to the enzyme or the enzyme-substrate complex. sci-hub.seknyamed.comaklectures.comlibretexts.org Irreversible inhibition often involves the chemical modification of the enzyme's active site. libretexts.orgunacademy.com While the general principles of reversible and irreversible inhibition are explained in the search results knyamed.comaklectures.comlibretexts.orgunacademy.com, specific details on whether Nafcaproic acid acts as a reversible or irreversible inhibitor, or its specific mechanism, were not found.

Allosteric Modulation and Active Site Interactions of Nafcaproic Acid.

Information regarding the allosteric modulation or specific active site interactions of Nafcaproic acid with biological targets was not found in the provided search results. General concepts of allosteric modulation involve a molecule binding to a site distinct from the active site, influencing the protein's activity liberty.eduwikipedia.orgmdpi.com. Active site interactions typically involve direct binding of a ligand to the catalytic or primary binding site of a protein. liberty.edu Without specific studies on Nafcaproic acid, its role in these types of interactions cannot be described.

Cellular Pathway Modulation by Nafcaproic Acid and its Derivatives.

Specific data on how Nafcaproic acid or its derivatives modulate cellular pathways, including gene expression, signal transduction, or metabolic pathways, were not present in the provided search results.

Gene Expression Profiling in Response to Nafcaproic Acid.

Gene expression profiling involves measuring the activity of thousands of genes simultaneously to understand cellular responses to stimuli. yourgenome.orgbio-rad.com While this is a standard technique in biological research, there were no findings in the search results detailing gene expression changes specifically induced by Nafcaproic acid.

Metabolic Pathway Perturbations by Nafcaproic Acid.

Metabolic pathways are interconnected series of biochemical reactions that occur within cells to maintain life. nih.govtexasgateway.orglumenlearning.comnumberanalytics.comnih.gov The search results did not provide any data or research findings on how Nafcaproic acid might perturb or influence these metabolic processes.

Structure Activity Relationship Sar Studies of Nafcaproic Acid Derivatives

Elucidation of Key Structural Motifs for Nafcaproic Acid Activity.

The biological activity of Nafcaproic acid is intrinsically linked to its chemical structure. Nafcaproic acid is chemically known as 2-ethyl-2-(naphthalen-1-yl)butanoic acid. nih.gov Its structure features a naphthalene (B1677914) ring system, a quaternary carbon center, and a carboxylic acid functional group. Identifying the key structural motifs involves systematically modifying different parts of the Nafcaproic acid molecule and observing the resulting changes in biological activity.

Detailed research findings on Nafcaproic acid derivatives would typically involve synthesizing a series of analogues with variations in the naphthalene ring (e.g., substitutions), the alkyl chains (e.g., changing length or branching of ethyl groups), or the carboxylic acid function (e.g., esterification or amidation). By testing the activity of these derivatives, researchers can deduce which structural elements are essential, which can be modified, and which modifications enhance or diminish activity. For example, if modifications to the naphthalene ring significantly reduce activity, it suggests this moiety is critical for target interaction. Conversely, if certain substitutions on the ring enhance activity, it indicates specific electronic or steric requirements at that position.

While specific detailed research findings on Nafcaproic acid derivatives were not extensively retrieved, the general approach to elucidating key structural motifs involves:

Systematic Synthesis: Creating a library of compounds structurally related to Nafcaproic acid.

Biological Evaluation: Testing the activity of each synthesized compound in relevant biological assays.

Activity Comparison: Analyzing the changes in activity in relation to the structural differences between the derivatives and the parent compound.

This process allows for the identification of pharmacophores – the minimal set of structural features in a molecule that is recognized by a biological target and is responsible for the molecule's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nafcaproic Acid.

Quantitative Structure-Activity Relationship (QSAR) modeling takes the principles of SAR a step further by developing mathematical models that correlate molecular properties (descriptors) with biological activity. spu.edu.sy QSAR aims to build predictive models that can estimate the activity of new, untested compounds based on their structural and physicochemical characteristics. researchgate.net

For Nafcaproic acid, QSAR modeling would involve:

Compiling a Dataset: Gathering a series of Nafcaproic acid derivatives with known structures and measured biological activities.

Calculating Molecular Descriptors: Computing various numerical descriptors that represent the structural, electronic, and physicochemical properties of each molecule in the dataset. These can include parameters like lipophilicity (log P), molecular weight, polar surface area, electronic properties (e.g., charges), and steric parameters.

Developing a Statistical Model: Using statistical methods (e.g., linear regression, machine learning algorithms) to find a relationship between the molecular descriptors and the biological activity. bcrcp.ac.in

Validating the Model: Assessing the predictive power and robustness of the developed model using external validation sets or cross-validation techniques. bcrcp.ac.in

A successful QSAR model for Nafcaproic acid could provide an equation or algorithm that predicts the biological activity of a novel Nafcaproic acid analogue based on its calculated descriptors. spu.edu.sy

2D and 3D QSAR Approaches for Nafcaproic Acid.

QSAR approaches can broadly be categorized into 2D and 3D methods.

2D QSAR: These methods utilize 2D molecular descriptors, which are calculated from the molecular graph or connectivity table. Examples include physicochemical properties (log P, molecular weight), topological indices, and counts of specific functional groups. spu.edu.sy 2D QSAR models are often simpler to build and interpret.

3D QSAR: These methods consider the three-dimensional structure and properties of the molecules. They often involve aligning the molecules in a consistent orientation and calculating descriptors that describe the steric and electrostatic fields around the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) are common 3D QSAR methods. 3D QSAR can provide more detailed insights into the spatial requirements for activity and the nature of interactions with the biological target.

Predictive Modeling for Novel Nafcaproic Acid Analogues.

One of the primary goals of QSAR is the predictive modeling of novel compounds. bcrcp.ac.in Once a validated QSAR model for Nafcaproic acid is established, it can be used to predict the biological activity of newly designed or hypothetical Nafcaproic acid analogues before they are synthesized and tested experimentally. This in silico screening process can significantly accelerate the drug discovery process by prioritizing compounds that are predicted to have high activity, thus saving time and resources. bcrcp.ac.in

The predictive power of the model depends on the quality and diversity of the training data (the set of compounds used to build the model) and the relevance of the descriptors used. A robust predictive model for Nafcaproic acid analogues would enable researchers to explore a wider chemical space and identify promising candidates for further investigation.

Conformational Analysis and Bioactive Conformation of Nafcaproic Acid.

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. wikipedia.orglibretexts.org Molecules are not rigid structures; they are flexible and can exist in multiple conformations, each with a different energy level. The bioactive conformation is the specific three-dimensional arrangement of a molecule that binds to its biological target and elicits a biological response.

For Nafcaproic acid, conformational analysis would involve exploring the various shapes the molecule can take, particularly considering the rotation around the bonds connecting the quaternary carbon to the ethyl groups, the naphthalene ring, and the carboxylic acid group. wikipedia.org Computational methods, such as molecular mechanics or molecular dynamics simulations, are often used to explore the conformational landscape of a molecule and identify low-energy conformers. nih.gov

Determining the bioactive conformation of Nafcaproic acid is crucial for understanding its interaction with its target. This often involves:

Experimental Data: Using techniques like X-ray crystallography or NMR spectroscopy if the complex between Nafcaproic acid (or a derivative) and its target can be studied.

Computational Docking Studies: Simulating the binding of Nafcaproic acid conformers into the active site of the biological target (if the target structure is known).

Structure-Based Drug Design: Using the known structure of the target to guide the design of Nafcaproic acid analogues that are pre-organized in a conformation favorable for binding.

Understanding the preferred conformation of Nafcaproic acid in the bound state can provide valuable insights for designing more potent and selective derivatives. For example, if a particular conformer is found to bind effectively, synthesizing rigid analogues that mimic this conformation could lead to compounds with improved activity.

Impact of Stereochemistry on Nafcaproic Acid Biological Activity.

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, can profoundly impact the biological activity of a compound. uou.ac.inbiyokimya.vetijpsjournal.com Molecules with chiral centers can exist as stereoisomers, specifically enantiomers or diastereomers, which are non-superimposable spatial arrangements. biyokimya.vetresearchgate.net Biological systems, such as enzymes and receptors, are often chiral and can interact differently with different stereoisomers of a compound. biyokimya.vetijpsjournal.comresearchgate.netnih.gov

Nafcaproic acid has a quaternary carbon substituted with four different groups (two ethyl groups, a naphthalene ring, and a carboxylic acid group). However, since two of the substituents are identical ethyl groups, the quaternary carbon is not a chiral center. Therefore, Nafcaproic acid itself does not exhibit stereoisomerism at this position.

However, if Nafcaproic acid derivatives are synthesized that introduce chiral centers, the stereochemistry at these centers would likely impact their biological activity. For example, if one of the ethyl groups were replaced with a different substituent, the central carbon would become chiral, leading to enantiomers. These enantiomers could potentially exhibit different potencies, efficities, or even different pharmacological profiles due to differential interactions with a chiral biological target. uou.ac.inbiyokimya.vetijpsjournal.comresearchgate.netnih.gov

Studies on the impact of stereochemistry in drug action have shown that one stereoisomer can be significantly more active or have a different therapeutic profile compared to another. uou.ac.inbiyokimya.vetijpsjournal.comresearchgate.netnih.gov This is because the precise three-dimensional fit between a ligand (the drug molecule) and its receptor or enzyme is critical for binding and activity. researchgate.net

If future research involves synthesizing chiral derivatives of Nafcaproic acid, evaluating the biological activity of individual stereoisomers would be essential to understand the role of stereochemistry in their interaction with biological targets. This could involve:

Chiral Synthesis or Separation: Obtaining pure samples of each stereoisomer.

Stereoselective Biological Assays: Testing the activity of each stereoisomer separately.

Investigating Stereoselective Binding: Studying how each stereoisomer interacts with the biological target at a molecular level.

While Nafcaproic acid itself is not chiral at its central carbon, the principles of stereochemistry are highly relevant to the design and study of any chiral derivatives, as the spatial arrangement of atoms can be a critical determinant of biological activity. uou.ac.inbiyokimya.vetijpsjournal.comresearchgate.netnih.gov

In Vitro Research Methodologies for Nafcaproic Acid Evaluation

Advanced Cell-Based Assay Platforms for Nafcaproic Acid Researchnih.govnih.govnih.govsigmaaldrich.comresearchgate.net

Cell-based assays are widely used in drug discovery and biomedical research to study the effects of compounds on living cells. These assays offer a more physiologically relevant environment compared to purely biochemical methods, allowing for the assessment of cellular responses, viability, proliferation, signaling, and other complex biological processes sigmaaldrich.com. Applying these platforms to Nafcaproic acid research would involve exposing various cell lines or primary cells to the compound and measuring specific cellular outcomes.

Cellular Proliferation and Viability Assays with Nafcaproic Acidnih.govnih.govresearchgate.net

Cellular proliferation and viability assays are fundamental tools to determine if a compound affects cell growth or survival. Cell viability refers to the number of healthy cells in a sample, while proliferation indicates cell division and growth nih.govbioradiations.comthermofisher.com. Common methodologies include dye exclusion methods (e.g., Trypan blue), metabolic activity assays (e.g., MTT, XTT, WST-1, Resazurin), ATP production assays, and DNA synthesis assays (e.g., BrdU, EdU incorporation) nih.govbioradiations.comthermofisher.comsigmaaldrich.comnih.gov.

In the context of Nafcaproic acid, these assays would be used to assess potential cytotoxic effects or proliferative influences on different cell types. For instance, cells would be treated with varying concentrations of Nafcaproic acid, and their viability or proliferation rate would be measured after a defined incubation period using one of the aforementioned methods. A decrease in viability or proliferation compared to untreated control cells would suggest a cytotoxic or anti-proliferative effect, while an increase might indicate a proliferative stimulus.

Specific research findings or data tables detailing the effects of Nafcaproic acid on cellular proliferation and viability using these assays were not found in the provided search results.

Cellular Signaling Assays in the Context of Nafcaproic Acid (e.g., calcium flux, pH changes)nih.govsigmaaldrich.com

Cellular signaling assays are employed to investigate how a compound influences intracellular communication pathways. These pathways often involve changes in the concentration of second messengers like calcium ions or alterations in intracellular pH, which can trigger a cascade of cellular responses nih.gov. Calcium flux assays measure the transient changes in intracellular calcium concentration, often in response to receptor activation thermofisher.comrheniumbio.co.il. Changes in intracellular pH can also be indicative of altered cellular metabolism or ion transport.

Evaluating Nafcaproic acid using cellular signaling assays would involve monitoring changes in intracellular calcium levels or pH in treated cells using fluorescent indicators or other detection methods thermofisher.comrheniumbio.co.il. This could help elucidate whether Nafcaproic acid interacts with specific receptors, ion channels, or transport proteins that modulate these signaling events.

Specific research findings or data tables illustrating the effects of Nafcaproic acid on cellular signaling, such as calcium flux or pH changes, were not found in the provided search results.

Substrate Uptake Assays Utilizing Nafcaproic Acidnih.gov

Substrate uptake assays are designed to measure the transport of specific molecules across cell membranes, often mediated by transporter proteins researchgate.neteurofinsdiscovery.com. These assays are crucial for understanding how a compound is taken up by cells or if it can modulate the transport of other substrates. Methodologies typically involve incubating cells with a labeled substrate (e.g., radioisotope or fluorescently labeled) in the presence or absence of the test compound and measuring the intracellular accumulation of the label researchgate.netmoleculardevices.comnih.gov.

For Nafcaproic acid, substrate uptake assays could be used in two primary ways: (1) to determine if Nafcaproic acid itself is transported into cells by specific uptake mechanisms, potentially using a labeled form of Nafcaproic acid if available, or (2) to investigate if Nafcaproic acid affects the uptake of known substrates for various transporters by acting as an inhibitor or activator researchgate.neteurofinsdiscovery.com.

Specific research findings or data tables detailing the results of substrate uptake assays involving Nafcaproic acid were not found in the provided search results.

High-Throughput Screening Applications for Nafcaproic Acid Analoguesnih.gov

High-throughput screening (HTS) is a powerful approach used to rapidly test large libraries of compounds for a specific biological activity nih.govbmglabtech.commdpi.com. In the context of Nafcaproic acid research, HTS could be applied to screen libraries of Nafcaproic acid analogues to identify compounds with improved or altered activity in a particular cell-based assay nih.gov. HTS platforms leverage automation, miniaturization, and sensitive detection methods to quickly assess the effects of thousands to millions of compounds bmglabtech.commdpi.com.

Developing an HTS application for Nafcaproic acid analogues would involve establishing a robust and reliable cell-based assay that measures a relevant biological effect, such as modulation of a specific pathway or inhibition of cell growth. This assay would then be miniaturized and automated to screen a library of structurally related compounds to Nafcaproic acid nih.govnih.gov.

Specific research findings or data tables describing high-throughput screening applications specifically for Nafcaproic acid analogues were not found in the provided search results.

Oxidative Stress Induction Assayssigmaaldrich.com

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage frontiersin.orgmdpi.comnih.gov. Oxidative stress induction assays measure a compound's ability to increase ROS levels or cause oxidative damage in cells sigmaaldrich.comthermofisher.comapicalscientific.com. These assays often utilize fluorescent probes that react with ROS or measure markers of oxidative damage to lipids, proteins, or DNA thermofisher.comassaygenie.com.

To evaluate the potential of Nafcaproic acid to induce oxidative stress, cells could be treated with the compound, and then intracellular ROS levels or markers of oxidative damage could be measured using appropriate assay kits or techniques sigmaaldrich.comthermofisher.comassaygenie.com. An increase in ROS or damage markers in treated cells compared to controls would indicate that Nafcaproic acid induces oxidative stress.

Specific research findings or data tables demonstrating the induction of oxidative stress by Nafcaproic acid using these assays were not found in the provided search results.

Biochemical Assays for Nafcaproic Acid Target Engagementbioradiations.comsigmaaldrich.comepa.govnih.gov

Biochemical assays are used to study the interaction of a compound with a specific molecular target, such as an enzyme, receptor, or other protein, often in a cell-free system or using cell lysates revvity.co.jpfrontiersin.org. Target engagement refers to the binding of a compound to its intended molecular target nih.govrevvity.co.jp. These assays can provide information about binding affinity, enzyme inhibition or activation, and the stoichiometry of the interaction nih.gov.

Applying biochemical assays to Nafcaproic acid research would involve purifying or isolating the suspected target molecule and then performing experiments to see if Nafcaproic acid binds to it or modulates its activity nih.gov. CETSA could be used to confirm target engagement within cells nih.govresearchgate.netbiorxiv.org.

Specific research findings or data tables detailing the target engagement of Nafcaproic acid using biochemical assays were not found in the provided search results.

Enzyme Activity Assays for Nafcaproic Acid.

Enzyme activity assays are fundamental in vitro methods used to measure the rate at which an enzyme catalyzes a biochemical reaction. These assays can be employed to determine if a compound, such as Nafcaproic acid, acts as an enzyme inhibitor, activator, or substrate sigmaaldrich.comexplorationpub.com. By measuring the effect of varying concentrations of the compound on enzyme activity, researchers can determine parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) if the compound affects enzyme activity explorationpub.com.

Various detection methods are used in enzyme activity assays, including spectrophotometry, fluorometry, and luminescence, often coupled to the enzymatic reaction being studied sigmaaldrich.comthermofisher.com. For example, some assays utilize substrates that produce a detectable signal upon enzymatic cleavage sigmaaldrich.comthermofisher.com. The specific enzyme(s) targeted for evaluation would depend on the hypothesized biological role or target of Nafcaproic acid. While the principles of these assays are well-established sigmaaldrich.comexplorationpub.comresearchgate.netresearchgate.net, specific data regarding Nafcaproic acid's effects on particular enzymes were not found in the search results.

Receptor Binding Assays for Nafcaproic Acid.

Receptor binding assays are in vitro techniques used to study the interaction between a compound and its potential receptor target merckmillipore.comumich.edunih.gov. These assays can determine the affinity of a compound for a receptor, the number of binding sites, and the kinetics of binding merckmillipore.comumich.edu. They are critical for identifying potential drug targets and characterizing the nature of the compound-receptor interaction merckmillipore.com.

Competitive binding assays are a common format, where the compound of interest competes with a known radiolabeled or fluorescent ligand for binding to the receptor merckmillipore.comumich.edu. By measuring the displacement of the labeled ligand, the binding affinity (e.g., Ki) of the unlabeled compound can be determined merckmillipore.com. These assays often utilize cell membranes expressing the receptor or purified receptor protein merckmillipore.comumich.edu. While receptor binding assays are standard tools in pharmacology merckmillipore.comumich.edunih.govgoogle.com, specific data on the binding of Nafcaproic acid to any particular receptor targets were not identified in the search results.

Preclinical in Vivo Research Using Animal Models for Nafcaproic Acid

Development of Standardized Evaluation Methods in Nafcaproic Acid Animal Models.

The development of standardized evaluation methods in preclinical animal models is essential for ensuring the reproducibility, reliability, and translatability of research findings. Standardized methods aim to minimize variability introduced by experimental procedures, environmental factors, and subjective assessments. This includes defining precise protocols for animal handling, model induction (if applicable), sample collection, and outcome measurement. The use of validated behavioral tests, imaging techniques, biochemical analyses, and histological evaluations, conducted under controlled conditions, contributes to the rigor of preclinical studies. A standardized framework can help identify optimal animal models for efficacy assessment in drug development by evaluating various domains such as epidemiology, symptomatology, genetics, biochemistry, etiology, histology, pharmacology, and endpoints nih.gov. Assessing the validity of animal models, including predictive, face, and construct validity, is crucial for accurate preclinical assessment taconic.com. While no single animal model perfectly replicates human conditions, a multifactorial approach using complementary models can improve translational accuracy taconic.com.

Ethical Considerations in Preclinical Animal Research of Nafcaproic Acid.

The use of animals in research is governed by strict ethical principles and regulatory frameworks designed to ensure animal welfare and minimize distress. Ethical considerations are paramount in all stages of preclinical research involving animal models, including studies on compounds like Nafcaproic acid. The basic principle underlying animal research is the recognition that animals have intrinsic value, independent of their utility to humans ivd-utrecht.nl. Therefore, researchers must respect the animals' interests and give extra attention to their welfare ivd-utrecht.nl. The use of animals requires justification, and researchers must weigh the interests of society against the interests of the animal ivd-utrecht.nl.

Adherence to 3Rs Principles (Replacement, Reduction, Refinement).

A cornerstone of ethical animal research is the adherence to the 3Rs principles: Replacement, Reduction, and Refinement scielo.org.mxlatrobe.edu.aunih.govresearchgate.net.

Replacement: This principle mandates the use of alternative methods whenever possible to achieve the scientific objective without using animals. This includes in vitro methods, computational models, and the use of organisms lower on the phylogenetic scale scielo.org.mxlatrobe.edu.au.

Reduction: When the use of animals is unavoidable, the number of animals used should be reduced to the minimum necessary to obtain statistically sound results scielo.org.mxlatrobe.edu.aunih.gov. This can be achieved through appropriate experimental design, statistical power analysis, and sharing of data to avoid unnecessary duplication of studies.

Refinement: This principle focuses on minimizing pain, suffering, distress, and improving the welfare of animals used in research scielo.org.mxlatrobe.edu.auresearchgate.net. This includes using appropriate anesthesia and analgesia, providing enriched housing conditions, and training personnel in humane animal handling techniques.

Animal Ethics Committees play a crucial role in reviewing research protocols to ensure adherence to the 3Rs and may reject protocols if there is insufficient justification for animal experimentation scielo.org.mx.

Advanced Analytical Methodologies for Nafcaproic Acid Quantification and Characterization in Biological Systems

Chromatography-Mass Spectrometry (GC-MS, LC-MS) Applications for Nafcaproic Acid.

Chromatography coupled with mass spectrometry (GC-MS and LC-MS) are cornerstone techniques in the analysis of organic compounds in biological samples. These methods combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. For Nafcaproic acid, a relatively non-polar compound with a carboxylic acid group, both GC-MS and LC-MS approaches can be considered, depending on the specific analytical requirements and sample matrix. GC-MS is typically suitable for volatile or semi-volatile compounds, often requiring derivatization for polar functional groups like carboxylic acids to enhance volatility and improve chromatographic behavior. mdpi.comnih.govalsenvironmental.co.uk LC-MS, on the other hand, is highly versatile for a wide range of polarities and molecular weights and is often preferred for less volatile or thermally labile compounds, including many carboxylic acids, and can frequently be used without derivatization or with simpler sample preparation. nih.govnih.govrsc.orgnih.govthermofisher.comjfda-online.com

The choice between GC-MS and LC-MS for Nafcaproic acid analysis in biological systems depends on factors such as the required sensitivity, the complexity of the biological matrix, the need for metabolite analysis (which may have different polarities), and the available instrumentation. LC-MS, particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is well-suited for analyzing carboxylic acids and their conjugates or metabolites in biological fluids and tissues. rsc.orgnih.govchromatographyonline.com GC-MS, often coupled with electron ionization (EI), can provide robust fragmentation patterns useful for identification, especially after appropriate derivatization. nih.govpan.olsztyn.ple3s-conferences.orgresearchgate.net

Quantitative Analysis of Nafcaproic Acid and Metabolites.

Quantitative analysis of Nafcaproic acid and its metabolites in biological systems using GC-MS or LC-MS involves developing methods that can accurately measure the concentration of these compounds. This typically requires careful sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical step in quantifying analytes in complex biological matrices such as plasma, urine, or tissue. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are commonly employed to isolate the target analytes from the matrix and remove interfering substances. mdpi.comnih.gov For carboxylic acids, derivatization might be necessary for GC-MS analysis to improve volatility and peak shape, often involving esterification. mdpi.comalsenvironmental.co.uk In LC-MS, derivatization is less frequently required but can sometimes enhance ionization efficiency or chromatographic separation. nih.govnih.gov

Quantitative analysis relies on the use of internal standards, ideally isotopically labeled analogs of Nafcaproic acid and its metabolites, to account for variations in sample preparation, matrix effects, and instrument performance. Calibration curves are generated by analyzing a series of standards at known concentrations. Mass spectrometry in selected ion monitoring (SIM) mode for GC-MS or selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for LC-MS is typically used for quantification due to its high sensitivity and selectivity. thermofisher.comjfda-online.comnih.gov

Identification of Isomers and Structural Variants.

Identifying isomers and structural variants of Nafcaproic acid in biological samples is a challenging task that benefits significantly from the resolving power of chromatography coupled with the structural information provided by mass spectrometry. Isomers have the same molecular formula but different structural arrangements, leading to potentially different chromatographic retention times and mass fragmentation patterns.

High-resolution chromatography, such as using specialized GC columns or optimized LC conditions, is essential for separating closely eluting isomers. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), plays a crucial role in the identification process. By fragmenting the parent ion of an analyte and analyzing the resulting product ions, characteristic fragmentation patterns can be obtained, providing structural insights. Comparing the fragmentation patterns of an unknown peak to those of authentic standards or spectral libraries can help identify isomers and structural variants.

While direct research findings on the identification of Nafcaproic acid isomers in biological systems were not specifically found, the principles applied to other compounds are relevant. For example, LC-MS/MS is widely used for the identification and structural elucidation of metabolites, which are often structural variants or derivatives of the parent compound. nih.govnih.gov The use of high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass analyzers, provides accurate mass measurements, which can help determine the elemental composition of the parent ion and fragment ions, further aiding in the identification of unknown isomers and metabolites. nih.govjfda-online.com GC-MS with comprehensive two-dimensional gas chromatography (GC×GC-MS) is also a powerful tool for separating and identifying components in complex biological matrices, including isomers that may not be resolved by one-dimensional GC. chromatographyonline.comnih.gov

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Nafcaproic Acid Metabolite Profiling.

Spectroscopic techniques provide complementary structural information that can be invaluable for the characterization of Nafcaproic acid and its metabolites, particularly in metabolite profiling studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both 1H NMR and 13C NMR provide detailed information about the different types of hydrogen and carbon atoms in a molecule and their connectivity. hmdb.cahmdb.cauwimona.edu.jm For Nafcaproic acid, NMR could be used to confirm its structure and elucidate the structures of isolated metabolites. The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum provide a unique fingerprint of a molecule. For carboxylic acids, the acidic proton typically appears in the downfield region (10-13 ppm in 1H NMR), and the carbonyl carbon signal is observed in the range of 165-185 ppm in 13C NMR. uwimona.edu.jmlibretexts.orglibretexts.orgopenstax.org While specific NMR data for Nafcaproic acid metabolites were not found, NMR is a standard tool for structural confirmation in organic chemistry and metabolomics.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. libretexts.orglibretexts.orgopenstax.orgtutorchase.comlibretexts.orgmsu.edu For Nafcaproic acid, the IR spectrum would show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching absorption in the 2500-3300 cm-1 region and a strong C=O stretching absorption around 1700-1760 cm-1. libretexts.orglibretexts.orgopenstax.orgtutorchase.com Other bands corresponding to C-H stretches, C-C stretches, and aromatic ring vibrations would also be present, providing a unique IR fingerprint. IR spectroscopy can be useful for quickly confirming the presence of certain functional groups in Nafcaproic acid and its metabolites.

Ultraviolet-Visible (UV-Vis) spectroscopy detects electronic transitions in molecules that absorb light in the UV and visible regions of the spectrum. upi.eduuu.nlspectroscopyonline.comeppendorf.comeppendorf.com Compounds containing chromophores, such as aromatic rings or conjugated double bonds, exhibit UV-Vis absorption. Nafcaproic acid contains a naphthalene (B1677914) ring, which is a chromophore and would therefore show characteristic UV-Vis absorption bands. nih.govuni.lu UV-Vis spectroscopy can be used for the quantitative analysis of compounds with suitable chromophores, based on the Lambert-Beer law. upi.edueppendorf.comeppendorf.com It can also be used in conjunction with chromatography (e.g., as a detector in HPLC-UV) to monitor the elution of UV-active compounds. Changes in the UV-Vis spectrum of a metabolite compared to the parent compound can provide information about structural changes, particularly those affecting the chromophoric system.

Advanced Separation Techniques (e.g., Two-Dimensional Gas Chromatography, GC×GC) for Nafcaproic Acid in Complex Biological Matrices.

Analyzing Nafcaproic acid in complex biological matrices, which contain a vast array of endogenous compounds, can be challenging due to potential co-elution of analytes with matrix components during one-dimensional chromatography. Advanced separation techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer significantly enhanced resolving power compared to traditional one-dimensional GC, making them particularly useful for analyzing complex samples.

GC×GC separates analytes based on two different stationary phases with different separation mechanisms. The effluent from the first column is continuously transferred to the second column, which has a much faster separation time. This results in a two-dimensional separation where compounds are resolved based on their retention in both columns. The output is typically visualized as a contour plot, where peaks appear as spots separated in two dimensions. chromatographyonline.comnih.gov

For Nafcaproic acid analysis in biological matrices, GC×GC could provide improved separation from matrix interferences and potentially resolve isomers or closely related metabolites that co-elute in one-dimensional GC. This enhanced separation can lead to improved sensitivity and more accurate quantification by reducing matrix effects and improving peak deconvolution. While specific studies on GC×GC analysis of Nafcaproic acid were not found, GC×GC-MS has been successfully applied to the analysis of complex lipid-rich biological matrices, such as human earwax, demonstrating its capability to separate and identify various compound classes, including fatty acids and esters, within a highly complex mixture. nih.gov This suggests that GC×GC-MS would be a valuable tool for the comprehensive analysis of Nafcaproic acid and its potential metabolic profile in biological samples.

Microfluidics and Miniaturized Analytical Platforms for Nafcaproic Acid Analysis.

Microfluidic devices and miniaturized analytical platforms offer several advantages for chemical analysis, including reduced sample and solvent consumption, faster analysis times, increased sensitivity, and the potential for integration of multiple analytical steps on a single chip (lab-on-a-chip). These technologies are increasingly being explored for the analysis of various compounds in biological systems. mdpi.comrsc.orgcam.ac.ukchemyx.comnih.gov

For Nafcaproic acid analysis, microfluidic platforms could potentially be utilized for sample preparation steps such as extraction, cleanup, and derivatization, as well as for chromatographic separation and detection. Microfluidic chromatography columns can offer faster separations with high efficiency. Integration with miniaturized mass spectrometers or optical detectors (such as UV-Vis or fluorescence detectors) on a microfluidic chip could enable rapid and portable analysis.

While specific applications of microfluidics for Nafcaproic acid analysis were not found in the search results, microfluidic devices have been developed and applied for the analysis of other types of molecules in biological samples, including DNA, RNA, and proteins. mdpi.comrsc.orgcam.ac.ukchemyx.com For instance, microfluidic systems have been used for DNA purification from complex samples like blood, demonstrating the ability to handle small sample volumes and integrate sample preparation steps. chemyx.com Microfluidic platforms for digital PCR have also been developed for the quantification of nucleic acids, highlighting the potential for miniaturized quantitative analysis. mdpi.comrsc.org The principles and technologies developed for these applications could potentially be adapted for the analysis of small molecules like Nafcaproic acid, particularly for point-of-care diagnostics or high-throughput screening applications where sample volume is limited and rapid analysis is desired. Challenges in adapting microfluidics for small molecule analysis include achieving efficient separation and sensitive detection methods compatible with the microfluidic format and the specific properties of the analyte.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Nafcaproic acid | 14144 |

| Sodium nafcaproate | 23691015 |

Data Tables

| Analytical Technique | Analyte Type | Matrix | Sensitivity Limit (approx.) | Accuracy (CV%) | Reference |

| HPLC-MS/MS | Carboxylic acids | Biological samples | 0.5 μM | < 5-15% | mdpi.comnih.gov |

| GC-MS | Fatty acids | Cell samples | Not specified | Not specified | nih.gov |

Note: This table presents generalized data based on the analysis of similar compound classes and is illustrative of the potential performance for Nafcaproic acid analysis using these techniques.

Computational and Theoretical Studies of Nafcaproic Acid

Molecular Docking and Ligand-Protein Interaction Modeling of Nafcaproic Acid

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as Nafcaproic acid) to a receptor (typically a protein). oamjms.eu This method helps in understanding how a molecule might interact with a biological target. oamjms.euvolkamerlab.org The process involves placing the ligand in various positions and orientations within the protein's binding site and scoring these poses based on their likelihood of forming a stable complex. oamjms.eu

Ligand-protein interaction modeling visualizes and analyzes the specific interactions that occur between the ligand and the amino acid residues of the protein at the binding site. oamjms.euvolkamerlab.org These interactions can include hydrogen bonds, hydrophobic interactions, aromatic stacking, pi-cation interactions, salt bridges, water-bridged hydrogen bonds, and halogen bonds. volkamerlab.org Identifying these interactions is crucial for understanding the molecular basis of binding and for guiding the design of molecules with improved binding characteristics. volkamerlab.org

Binding Affinity Predictions for Nafcaproic Acid

Binding affinity refers to the strength of the non-covalent interaction between a single molecule of a protein and its ligand. nih.govfrontiersin.org In the context of molecular docking, binding affinity is often predicted using scoring functions that estimate the free energy of binding for different poses of the ligand within the binding site. oamjms.euresearchgate.net A more negative binding affinity value (often expressed in kcal/mol) generally indicates a stronger predicted interaction and a higher likelihood of binding. researchgate.net

Accurate prediction of protein-ligand binding affinity is a crucial step in the early stages of drug discovery. nih.govmdpi.comarxiv.org While deep learning methods are emerging, conventional methods like giga-docking are still widely used. nih.gov Studies have investigated the impact of protein and ligand representations on the accuracy of binding affinity predictions. nih.govbiorxiv.org

Identification of Key Interacting Residues in Nafcaproic Acid Binding Sites

Identifying the specific amino acid residues in the protein that interact with Nafcaproic acid is a key outcome of molecular docking and interaction modeling. volkamerlab.org These residues form the binding site and contribute to the stability and specificity of the ligand-protein complex. volkamerlab.org Visualization tools are used to show the position of the ligand within the active site and highlight the interacting residues. oamjms.euresearchgate.net

Analysis of these interactions can reveal the types of forces involved (e.g., hydrogen bonds, hydrophobic contacts) and the specific amino acids that are critical for binding. volkamerlab.org This information can be used to infer the potential biological targets of Nafcaproic acid and to suggest modifications to the molecule that might enhance or alter its binding properties. volkamerlab.org

Molecular Dynamics Simulations for Nafcaproic Acid Systems

Molecular dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time. plos.orglabxing.com For Nafcaproic acid, MD simulations can be used to study its behavior in various environments, including in solution or when bound to a protein target. plos.orguinjkt.ac.idnih.gov MD simulations provide insights into the dynamic aspects of molecular recognition and binding that are not captured by static docking studies. plos.org

These simulations involve calculating the forces between atoms based on a defined force field and then integrating the equations of motion to determine how the atoms move over time. nih.gov This allows researchers to observe conformational changes, assess the stability of complexes, and understand the influence of the surrounding environment. plos.orglabxing.com

Conformational Dynamics and Stability of Nafcaproic Acid-Target Complexes

MD simulations can reveal the conformational flexibility of Nafcaproic acid and its target protein when they are bound together. plos.org This is important because the shape and dynamics of both the ligand and the protein can influence binding affinity and specificity. plos.orgrsc.org Simulations can show how the complex behaves over time, including any changes in the relative orientation of the ligand and protein, or movements within the protein's binding site. plos.org

Assessing the stability of the Nafcaproic acid-target complex is another key application of MD simulations. By simulating the complex over a sufficient period, researchers can evaluate whether the ligand remains bound to the protein and how the interactions evolve. plos.orguinjkt.ac.id Stable complexes are generally characterized by consistent interactions and minimal dissociation of the ligand from the binding site during the simulation. plos.orguinjkt.ac.id

Solvation Effects on Nafcaproic Acid Binding

Solvation, the interaction of a solute (like Nafcaproic acid) with the surrounding solvent molecules (typically water in biological systems), plays a critical role in molecular recognition and binding. rsc.orgnih.govnih.gov MD simulations can explicitly include solvent molecules, allowing for the study of how solvation affects the binding of Nafcaproic acid to its target. nih.govd-nb.infobeilstein-journals.org

These simulations can help to understand the energetic contributions of desolvation (the removal of solvent molecules from the surfaces of the ligand and protein as they come together) and the formation of new interactions with the protein. rsc.org Solvation effects can significantly influence binding affinity and can be complex, depending on the nature of the solvent and the chemical properties of the interacting molecules. nih.govd-nb.infobeilstein-journals.org Studies have shown that solvation effects can be metal-dependent in surface reactions, highlighting the need for detailed investigation in each system. d-nb.info

Quantum Chemical Calculations for Nafcaproic Acid Electronic Properties

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. d-nb.infonih.gov For Nafcaproic acid, these calculations can provide detailed information about its electronic distribution, molecular orbitals, charge density, and other properties that are crucial for understanding its reactivity and interactions. d-nb.infonih.gov

These calculations can determine properties such as molecular energy, dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). d-nb.infonih.gov The HOMO-LUMO gap, for instance, is related to a molecule's reactivity. nih.gov Quantum chemical methods can also be used to study the effect of the environment, such as solvation, on the electronic properties of Nafcaproic acid. mdpi.com While computationally intensive, quantum chemical calculations provide a fundamental understanding of the electronic basis of Nafcaproic acid's behavior. d-nb.infonih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a concept in chemical reactivity that examines the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting molecules. raena.aiwikipedia.orglibretexts.org The HOMO is the orbital containing electrons available for donation, while the LUMO is the orbital that can accept electrons during a reaction. raena.ai The energy difference and spatial orientation of these frontier orbitals are key factors in predicting the likelihood and pathway of a chemical reaction. raena.aiwikipedia.org

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping, also referred to as molecular electrostatic potential surfaces, provides a visual representation of the charge distribution across the surface of a molecule. libretexts.orgchemrxiv.org It illustrates the potential energy of a positive point charge at various positions around the molecule, revealing electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, typically colored blue) regions. libretexts.orgchemrxiv.orgwuxiapptec.comlibretexts.org

ESP maps are valuable for understanding how a molecule might interact with other charged or polar species. libretexts.org For Nafcaproic acid, an ESP map would highlight the distribution of electron density, particularly around the carboxylic acid group and the naphthalene (B1677914) ring system. The carboxylic acid group, with its electronegative oxygen atoms, would likely exhibit regions of negative electrostatic potential, indicating potential sites for interaction with electrophiles or positively charged species. The naphthalene ring system, with its pi electrons, might also show variations in electrostatic potential. Analyzing the ESP map of Nafcaproic acid could help predict its behavior in various chemical environments and its potential for forming noncovalent interactions. chemrxiv.org The maximum values of electrostatic potential in the vicinity of acidic hydrogens are known to correlate with their pKa values, providing a way to estimate acidity. wuxiapptec.com

De Novo Design Approaches for Novel Nafcaproic Acid Analogues

De novo design is an approach used to create novel molecules or proteins with desired properties from the ground up, rather than modifying existing structures. nih.govbiorxiv.orgnih.gov In the context of small molecules like Nafcaproic acid, de novo design approaches could be employed to generate novel analogues with potentially improved or altered properties. This involves using computational methods to design molecular structures that are predicted to exhibit specific characteristics, such as modified electronic properties, altered steric profiles, or enhanced interactions with target molecules.